![molecular formula C15H10N4O B11857269 1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one CAS No. 144151-24-6](/img/structure/B11857269.png)
1-Phenyl[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural framework, which combines a triazole ring fused with a quinazoline moiety. The presence of these rings imparts the compound with diverse biological activities, making it a valuable target for drug discovery and development.
Métodos De Preparación
The synthesis of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one typically involves the cyclization of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with various reagents. One common method includes the reaction of 2-hydrazino-3-phenyl-4(3H)-quinazolinone with aliphatic acids, aldehydes, or carbon disulfide to yield the desired triazoloquinazoline derivatives . Industrial production methods may involve optimizing these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Análisis De Reacciones Químicas
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the triazole or quinazoline rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents such as halogens or alkylating agents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: It has shown promise in inhibiting specific enzymes and proteins, making it a candidate for studying biological pathways.
Medicine: The compound exhibits anticancer, antimicrobial, and anti-inflammatory properties, making it a potential therapeutic agent
Industry: Its unique chemical properties make it useful in developing new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, which plays a role in regulating gene expression . The compound binds to the active site of the target protein, disrupting its normal function and leading to therapeutic effects.
Comparación Con Compuestos Similares
1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one can be compared with other triazoloquinazoline derivatives and related heterocyclic compounds:
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar triazole-quinazoline framework but differ in the position of the triazole ring fusion.
Quinazolin-4(3H)-ones: These compounds lack the triazole ring but retain the quinazoline core, exhibiting different biological activities.
1,2,4-Triazino[4,3-a]quinoxalines: These compounds have a triazine ring fused with a quinoxaline moiety, showing distinct chemical and biological properties.
The uniqueness of 1-Phenyl-[1,2,4]triazolo[4,3-a]quinazolin-5(3H)-one lies in its specific ring structure and the resulting biological activities, which make it a valuable compound for further research and development.
Propiedades
Número CAS |
144151-24-6 |
|---|---|
Fórmula molecular |
C15H10N4O |
Peso molecular |
262.27 g/mol |
Nombre IUPAC |
1-phenyl-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C15H10N4O/c20-14-11-8-4-5-9-12(11)19-13(17-18-15(19)16-14)10-6-2-1-3-7-10/h1-9H,(H,16,18,20) |
Clave InChI |
JDEQTYQENHNJIM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NN=C3N2C4=CC=CC=C4C(=O)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Ethyl-1,3,4,6,7,8-hexahydro-4,6,6,8-tetramethylcyclopenta[G]-2-benzopyran](/img/structure/B11857209.png)
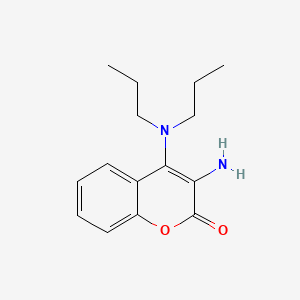



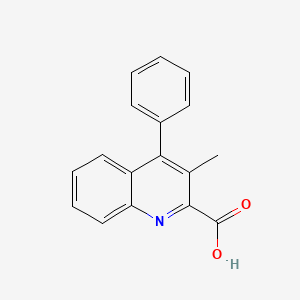
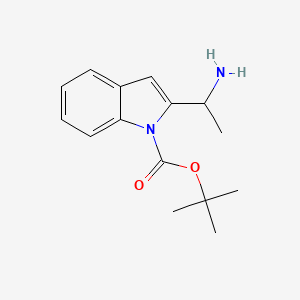


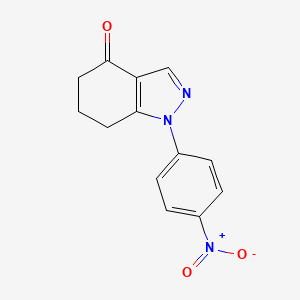
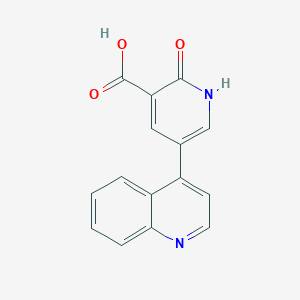
![5-Chloro-4-methoxy-6-methyl-5,6,7,8-tetrahydro-2H-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B11857265.png)

